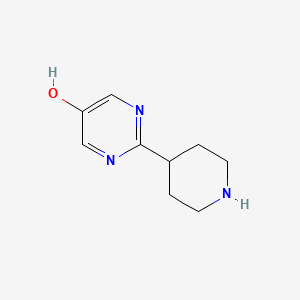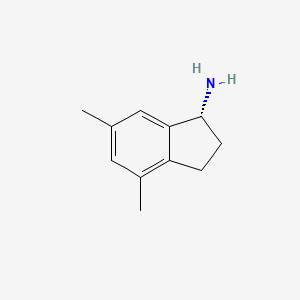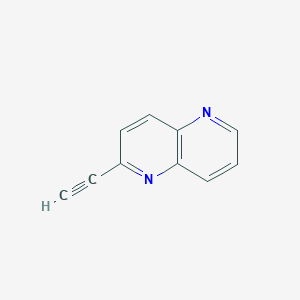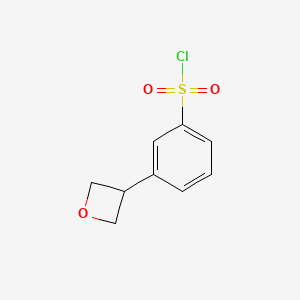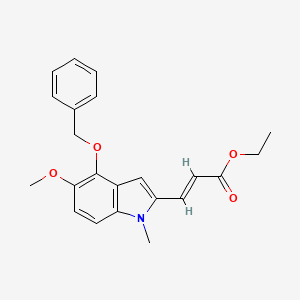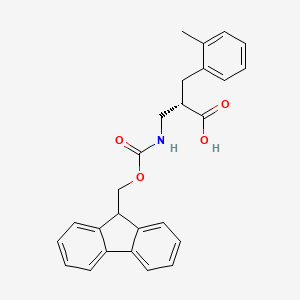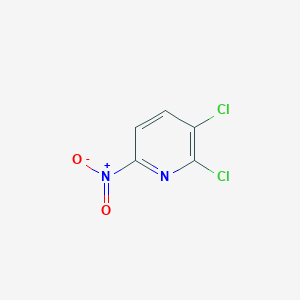
2,3-Dichloro-6-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-6-nitropyridine is a chemical compound with the molecular formula C5H2Cl2N2O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one nitro group attached to the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dichloro-6-nitropyridine can be synthesized through the nitration of 2,3-dichloropyridine. The nitration process typically involves the use of nitric acid as the nitrating agent and sulfuric acid as the solvent. The reaction is carried out at a temperature range of 20-150°C for 10-40 hours . Another method involves the use of N,N-dimethylformamide and triphosgene, where 2,6-dihydroxy-3-nitropyridine is reacted at 80-85°C for 6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
化学反応の分析
Types of Reactions
2,3-Dichloro-6-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Condensation Reactions: It can undergo macrocyclic condensation reactions with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines.
Major Products
Nucleophilic Substitution: The major products are substituted pyridines where the chlorine atoms are replaced by the nucleophiles.
Reduction: The major product is 2,3-dichloro-6-aminopyridine.
科学的研究の応用
2,3-Dichloro-6-nitropyridine has several applications in scientific research:
作用機序
The mechanism of action of 2,3-Dichloro-6-nitropyridine involves its reactivity towards nucleophiles and its ability to undergo reduction reactions. The nitro group in the compound is electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. The chlorine atoms can be displaced by nucleophiles, leading to the formation of various substituted pyridines . The reduction of the nitro group to an amino group involves the transfer of electrons and protons, facilitated by a catalyst .
類似化合物との比較
2,3-Dichloro-6-nitropyridine can be compared with other similar compounds such as:
2,6-Dichloro-3-nitropyridine: Similar in structure but with different positions of the chlorine and nitro groups, leading to different reactivity and applications.
2,5-Dichloro-3-nitropyridine: Another isomer with distinct chemical properties and uses.
2,4-Dichloro-5-nitropyridine:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and makes it suitable for particular synthetic applications .
特性
IUPAC Name |
2,3-dichloro-6-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-2-4(9(10)11)8-5(3)7/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBGUZXUCHBFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15222822.png)
![tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15222829.png)
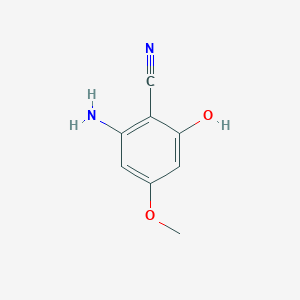
![Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15222840.png)
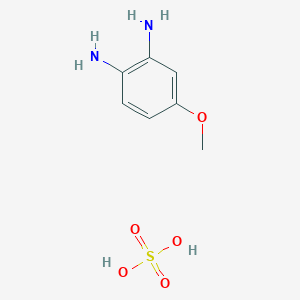
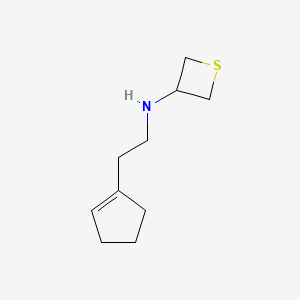
![2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B15222859.png)
